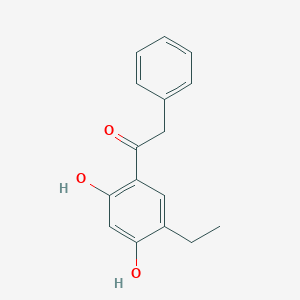
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a sulfonamide derivative that has a nitro group and two fluorine atoms attached to a phenyl ring. DNFB has been used in research related to immunology, toxicology, and pharmacology.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves its ability to act as a hapten that can bind to proteins and form antigenic complexes. These complexes are then recognized by T cells, which initiate an immune response. This compound is known to induce the production of cytokines such as interferon-gamma and interleukin-2, which promote the activation and proliferation of T cells.
Biochemical and Physiological Effects:
This compound induces a local inflammatory response when applied to the skin, which is characterized by the infiltration of immune cells such as T cells, macrophages, and neutrophils. This response is mediated by cytokines and chemokines that are produced in response to this compound. This compound is also known to induce oxidative stress and DNA damage in skin cells, which may contribute to its toxic effects.
Advantages and Limitations for Lab Experiments
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide is a valuable tool for studying the mechanisms underlying DTH responses and evaluating the toxicity of chemicals that are applied to the skin. Its ability to induce a strong immune response makes it a valuable tool for studying the immune system. However, its toxic effects on skin cells limit its use in certain types of experiments, and its application to humans is limited due to its potential to cause skin irritation and sensitization.
Future Directions
There are several future directions for research related to N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of new compounds that can induce DTH responses with greater specificity and efficacy. Another area of interest is the use of this compound in combination with other compounds to evaluate their synergistic effects on the immune system. Additionally, there is a need for further research to evaluate the potential toxic effects of this compound on skin cells and to develop strategies to mitigate these effects. Overall, this compound remains a valuable tool for scientific research, and its potential applications in immunology, toxicology, and pharmacology continue to be explored.
Synthesis Methods
The synthesis of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 167-170°C. The purity of this compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce delayed-type hypersensitivity (DTH) reactions in experimental animals. DTH is a type of immune response that occurs when T cells recognize antigens that are presented by antigen-presenting cells. This compound is known to induce a strong DTH response in mice and rats, making it a valuable tool for studying the mechanisms underlying this type of immune response.
This compound has also been used in toxicology studies to evaluate the effects of chemicals on the skin. When applied to the skin, this compound induces a local inflammatory response that can be used to evaluate the toxicity of chemicals that are applied to the skin. This compound has also been used in pharmacology studies to evaluate the efficacy of drugs in treating skin diseases such as psoriasis and atopic dermatitis.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-4-3-5-9(14)12(8)15-21(19,20)11-7-2-1-6-10(11)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMBSBKKAVVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)
